molecular formula C9H20O2 B3369438 1,3-Nonanediol CAS No. 23433-07-0

1,3-Nonanediol

Cat. No.: B3369438
CAS No.: 23433-07-0
M. Wt: 160.25 g/mol
InChI Key: CGNJFUJNEYIYRZ-UHFFFAOYSA-N
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Description

1,3-Nonanediol is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to nonane, a nine-carbon alkane chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Nonanediol can be synthesized through several methods. One common approach involves the reduction of 1,3-nonanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Another method involves the hydroformylation of 1-octene followed by hydrogenation. This process uses a rhodium-based catalyst and high-pressure hydrogen gas to convert 1-octene into this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 1,3-nonanedione. This method is preferred due to its efficiency and scalability. The reaction is carried out in large reactors under high pressure and temperature, using a suitable catalyst to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Nonanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form nonane by using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: Nonanoic acid or 1,3-nonanedione.

    Reduction: Nonane.

    Substitution: 1,3-dichlorononane.

Scientific Research Applications

1,3-Nonanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1,3-Nonanediol depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of hydroxyl groups, which can participate in various substitution and addition reactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

1,3-Nonanediol can be compared with other diols such as 1,2-nonanediol and 1,9-nonanediol. While all these compounds contain two hydroxyl groups, their positions on the carbon chain differ, leading to variations in their chemical properties and reactivity.

    1,2-Nonanediol: The hydroxyl groups are adjacent, making it more reactive in certain substitution reactions.

    1,9-Nonanediol: The hydroxyl groups are at the terminal positions, making it more suitable for polymerization reactions.

This compound is unique due to the positioning of its hydroxyl groups, which provides a balance between reactivity and stability, making it versatile for various applications.

Properties

IUPAC Name

nonane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNJFUJNEYIYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274149
Record name 1,3-Nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23433-07-0
Record name 1,3-Nonanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23433-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Nonanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023433070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Nonanediol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.495
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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